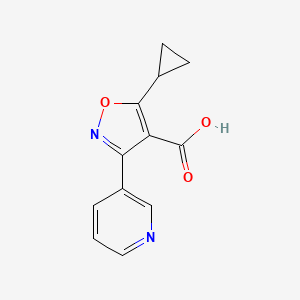
5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of CPI consists of a five-membered isoxazole ring attached to a cyclopropyl group and a pyridin-3-yl group. The isoxazole ring is a heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivatives like CPI is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Physical And Chemical Properties Analysis
CPI has a molecular formula of C12H10N2O3 and a molecular weight of 230.22 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis of Functionalized Isoxazoles
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. These derivatives are crucial for developing novel compounds with potential biological activities and applications in medicinal chemistry (Ruano, Fajardo, & Martín, 2005).
Reactivity and Derivative Formation
New pyridyl-5-one derivatives have been synthesized, showcasing the versatility of 3-(pyridin-3-yl)isoxazol-5(4H)-one in reacting with various aryl aldehydes to yield different heterocyclic compounds. These reactions demonstrate the potential for synthesizing a wide range of derivatives, which could have diverse scientific and pharmacological applications (El‐Badawi et al., 2008).
Antitumor Activity
The synthesis of isoxazolyl- and isothiazolylcarbamides from accessible carboxylic acids shows high antitumor activity. This research highlights the potential of derivatives of 5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid in developing new anticancer drugs (Potkin et al., 2014).
Heterocyclic Compound Synthesis
The versatility of 5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid and its derivatives in synthesizing a library of fused pyridine-4-carboxylic acids through the Combes-type reaction highlights its potential in creating diverse heterocyclic compounds. This method is applicable in medicinal chemistry for generating compounds with various biological activities (Volochnyuk et al., 2010).
Metal-Organic Frameworks
The coordination behavior of azaarylpyrazole carboxylic acids in forming metal-organic frameworks (MOFs) with different topologies when reacted with cadmium iodide is studied. This research provides insights into the structural versatility of these compounds, potentially useful in materials science for developing new MOFs with specific properties (Liu et al., 2013).
Orientations Futures
Isoxazole derivatives like CPI have significant potential in the field of drug discovery . Given their synthetic availability, special chemical and biological properties, and widespread practical use, they continue to attract the attention of researchers . Therefore, the development of new eco-friendly synthetic strategies and the exploration of their biological activities could be potential future directions .
Propriétés
IUPAC Name |
5-cyclopropyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-10(8-2-1-5-13-6-8)14-17-11(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBJCDDENHXTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CN=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)
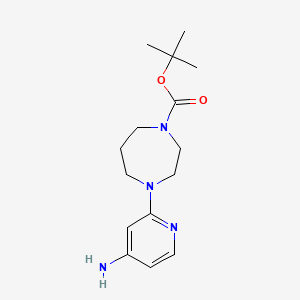
![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)
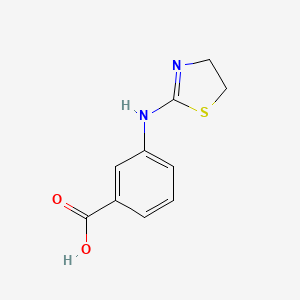
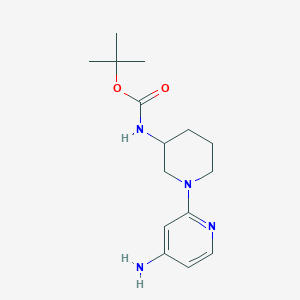
![2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1434388.png)
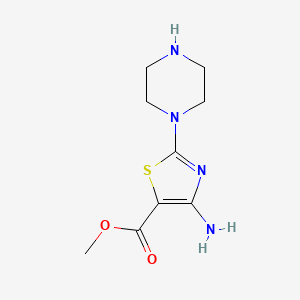
![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)
![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)
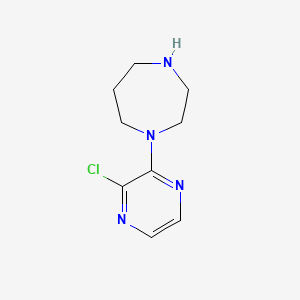
![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)
![6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434396.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine](/img/structure/B1434397.png)
![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)